

# Losmapimod's Efficacy in Mitigating Muscle Fat Infiltration in FSHD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Losmapimod |           |
| Cat. No.:            | B1675150   | Get Quote |

An in-depth review of **losmapimod**'s performance in clinical trials against other therapeutic strategies for Facioscapulohumeral Muscular Dystrophy (FSHD), with a focus on the critical endpoint of muscle fat infiltration.

Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the DUX4 gene, leading to myotube death and subsequent replacement of muscle tissue with fat. This pathological hallmark, known as muscle fat infiltration (MFI), is a key indicator of disease progression and a critical target for therapeutic intervention. **Losmapimod**, a selective p38 $\alpha$ / $\beta$  mitogen-activated protein kinase (MAPK) inhibitor, has been investigated as a potential treatment for FSHD by targeting the suppression of DUX4 expression. This guide provides a comprehensive comparison of **losmapimod**'s effect on MFI with other therapeutic alternatives, supported by data from clinical trials.

## **Losmapimod: Clinical Trial Data on Muscle Fat Infiltration**

**Losmapimod** has been evaluated in two key clinical trials in patients with FSHD: the Phase 2b ReDUX4 trial and the Phase 3 REACH trial. The findings regarding its effect on muscle fat infiltration have been a primary focus of these studies.

The Phase 2b ReDUX4 trial provided promising initial results. After 48 weeks of treatment, patients receiving **losmapimod** demonstrated a statistically significant slowing of muscle fat infiltration compared to those on placebo[1]. Specifically, the whole-body muscle fat infiltration



(MFI) increased by only 0.03% in the **losmapimod** group, whereas the placebo group saw an increase of 0.52%, representing a difference of -0.49% (95% CI, -0.86 to -0.12; P = .01)[1]. These results suggested that **losmapimod** could have a meaningful impact on preserving muscle health[2][3][4].

However, the subsequent Phase 3 REACH trial did not replicate these statistically significant findings. In this larger study, participants receiving **losmapimod** showed an increase of 0.42% in MFI at week 48, while the placebo group showed an increase of 0.576%[5]. The difference between the two groups was not statistically significant (p-value = 0.16)[5][6]. While there was a numerical trend favoring **losmapimod**, the lack of statistical significance led to the suspension of the **losmapimod** program for FSHD[7].

## Quantitative Data Summary: Losmapimod vs. Placebo in Clinical Trials

| Clinical Trial     | Treatment<br>Group        | Mean Change<br>in Muscle Fat<br>Infiltration<br>(MFI) from<br>Baseline | Comparison to<br>Placebo | p-value |
|--------------------|---------------------------|------------------------------------------------------------------------|--------------------------|---------|
| Phase 2b<br>ReDUX4 | Losmapimod (15<br>mg BID) | +0.03%                                                                 | -0.49%                   | 0.01[1] |
| Placebo            | +0.52%                    |                                                                        |                          |         |
| Phase 3 REACH      | Losmapimod (15<br>mg BID) | +0.42%                                                                 | -0.156%                  | 0.16[5] |

# Alternative Therapeutic Strategies and Their Impact on Muscle Health

While direct comparative trials of **losmapimod** against other drugs focusing on MFI are not available, several other therapeutic avenues are being explored for FSHD. These alternatives target different mechanisms of the disease.

+0.576%

Placebo



#### **DUX4-Targeting Therapies:**

- Delpacibart braxlosiran (AOC 1020): This investigational therapy by Avidity Biosciences is an antibody-oligonucleotide conjugate designed to reduce the expression of DUX4 mRNA. An early-stage clinical trial (FORTITUDE) involving 39 adults with FSHD showed encouraging results in reducing the decline in movement and muscle strength compared to placebo[8]. While specific data on MFI from this trial is not detailed in the provided results, the positive effects on muscle strength and damage markers suggest a potential benefit in preserving muscle integrity[8].
- ARO-DUX4: Developed by Arrowhead Pharmaceuticals, this is an RNA interference (RNAi)
  therapeutic designed to specifically target and reduce the DUX4 protein[9]. It is currently in
  the early stages of development, and clinical data on its effect on MFI is not yet available.

Muscle Growth and Preservation Therapies:

Myostatin Inhibitors (e.g., RO7204239/gym 329): Myostatin is a protein that inhibits muscle growth. Inhibiting myostatin is being explored as a strategy to increase muscle mass and strength. While earlier trials with other myostatin inhibitors in FSHD have had mixed results, Roche is advancing RO7204239 into a Phase 2 clinical trial[10]. The primary focus of these therapies is on increasing muscle volume, and their direct impact on mitigating fat infiltration is an area for further investigation.

Anti-inflammatory and Antioxidant Approaches:

Antioxidant Supplementation: Oxidative stress is believed to play a role in the pathology of FSHD[11][12]. A small clinical trial investigating the effects of an antioxidant supplement (a combination of vitamin C, vitamin E, zinc, and selenium) in FSHD patients showed improvements in muscle volume and quality in the quadriceps, along with increased muscle strength[13][14]. While this study did not directly measure MFI in the same way as the losmapimod trials, the positive changes in muscle composition suggest a potential benefit.

# Experimental Protocols Losmapimod Clinical Trials (ReDUX4 and REACH)

• Study Design: Both were randomized, double-blind, placebo-controlled trials[1][15].



- Participant Population: Adults aged 18-65 years with a confirmed diagnosis of FSHD1[1][15].
- Intervention: Oral administration of losmapimod (15 mg twice daily) or a matching placebo[1][5].
- Duration: 48 weeks[1][5].
- Primary and Secondary Endpoints:
  - ReDUX4: The primary endpoint was the change in DUX4-driven gene expression.
     Secondary endpoints included MFI measured by whole-body MRI, Reachable Workspace (RWS), and patient-reported outcomes[1].
  - REACH: The primary endpoint was the change in RWS. Secondary endpoints included MFI, shoulder abductor strength, and patient-reported outcomes[5][15].
- Muscle Fat Infiltration Measurement: MFI was quantified using magnetic resonance imaging (MRI) to assess the change in the proportion of fat within the muscles over the study period.

### **Antioxidant Supplementation Trial (NCT01596803)**

- Study Design: A randomized, placebo-controlled trial[14].
- Participant Population: 20 adult patients with FSHD[14].
- Intervention: Daily oral antioxidant supplementation (combination of vitamins and minerals) or placebo[13].
- Muscle Assessment: Quadriceps muscle and fat volumes were evaluated by MRI, and muscle strength was also assessed[14].

### Visualizing the Pathways and Processes





Click to download full resolution via product page

Caption: Losmapimod's mechanism of action in FSHD.





Click to download full resolution via product page

Caption: Workflow of the **Losmapimod** clinical trials.

### Conclusion



The journey of **losmapimod** in the context of FSHD and its effect on muscle fat infiltration highlights both the promise and the challenges of developing therapies for this complex disease. While the initial Phase 2b ReDUX4 trial demonstrated a significant and encouraging reduction in MFI, the larger Phase 3 REACH trial did not confirm this effect with statistical significance. This underscores the complexities of FSHD pathology and the need for robust and reproducible clinical trial data.

Alternative therapeutic strategies are emerging, targeting various aspects of FSHD from the root cause of DUX4 expression to muscle growth and health. While these alternatives are in earlier stages of development and lack direct comparative data against **losmapimod** on the MFI endpoint, they represent a broadening and hopeful landscape for future FSHD treatments. Continued research and well-designed clinical trials will be crucial to validate the efficacy of these new approaches and to ultimately provide a treatment that can effectively combat the debilitating muscle degeneration characteristic of FSHD.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. neurologylive.com [neurologylive.com]
- 2. Fulcrum Therapeutics Announces Results from ReDUX4 Trial With Losmapimod in Facioscapulohumeral Muscular Dystrophy Demonstrating Slowed Disease Progression & Improved Function [drug-dev.com]
- 3. fshdsociety.org [fshdsociety.org]
- 4. h [chriscarrinofoundation.org]
- 5. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 6. Fulcrum Therapeutics Reports Phase 3 REACH Trial Results for Losmapimod in FSHD [synapse.patsnap.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]



- 8. musculardystrophyuk.org [musculardystrophyuk.org]
- 9. Facioscapulohumeral Muscular Dystrophy Pipeline Insight, 2025 [researchandmarkets.com]
- 10. fshdsociety.org [fshdsociety.org]
- 11. Are Antioxidants a Potential Therapy for FSHD? A Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. Results of losmapimod and antioxidants in FSHD Institut de Myologie [institutmyologie.org]
- 14. Muscle strength, quantity and quality and muscle fat quantity and their association with oxidative stress in patients with facioscapulohumeral muscular dystrophy: Effect of antioxidant supplementation PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fshdsociety.org [fshdsociety.org]
- To cite this document: BenchChem. [Losmapimod's Efficacy in Mitigating Muscle Fat Infiltration in FSHD: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675150#validation-of-losmapimod-s-effect-on-muscle-fat-infiltration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com